2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 893724-11-3
VCID: VC16398544
InChI: InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-

CAS No.: 893724-11-3

Cat. No.: VC16398544

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- - 893724-11-3

Specification

CAS No. 893724-11-3
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name 5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)
Standard InChI Key XBNPLUCUOKGEDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)CC2=CN=C(S2)N)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at position 2 with an amine group (-NH2) and at position 5 with a (3,5-dimethylphenyl)methyl moiety. The 3,5-dimethylphenyl group introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions .

Molecular Formula: C₁₂H₁₅N₂S
Molecular Weight: 227.33 g/mol
IUPAC Name: 5-[(3,5-Dimethylphenyl)methyl]-1,3-thiazol-2-amine

Table 1: Key Structural Descriptors

PropertyValue
Ring systemThiazole (C₃H₃NS)
Substituents-NH₂ (position 2), -CH₂-C₆H₃(CH₃)₂-3,5 (position 5)
Hybridizationsp² (thiazole), sp³ (methyl)

Synthesis and Characterization

Synthetic Routes

While direct synthesis reports for this compound are scarce, analogous thiazole derivatives suggest viable pathways:

Hantzsch Thiazole Synthesis

A plausible route involves the condensation of α-haloketones with thioureas. For example:

  • Step 1: React 3,5-dimethylbenzyl bromide with potassium thiocyanate to form the thiocyanate intermediate.

  • Step 2: Treat with chloroacetaldehyde in the presence of ammonium acetate to cyclize into the thiazole ring .

Reaction Scheme:
C6H5(CH3)2CH2Br+NH2CSNH2IntermediateClCH2CHOTarget Compound\text{C}_6\text{H}_5(\text{CH}_3)_2\text{CH}_2\text{Br} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Intermediate} \xrightarrow{\text{ClCH}_2\text{CHO}} \text{Target Compound}

Post-Functionalization

Alternative methods include Suzuki-Miyaura coupling to introduce the 3,5-dimethylbenzyl group onto a preformed thiazolamine scaffold .

Spectroscopic Characterization

Data from related thiazolamines provide insights into expected spectral features:

Table 2: Predicted Spectral Data

TechniqueKey Signals
IR (cm⁻¹)3300–3434 (-NH₂), 2920 (C-H aromatic), 1634 (C=N)
¹H NMR (δ)- 2.25 ppm (s, 6H, CH₃), 3.85 ppm (s, 2H, CH₂), 6.70–7.10 ppm (aromatic H)
¹³C NMR (δ)- 21.5 (CH₃), 35.2 (CH₂), 115–140 (aromatic/thiazole C)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the amine group; limited in water .

  • Stability: Susceptible to oxidation at the sulfur atom under acidic conditions .

Table 3: Thermodynamic Properties

PropertyValue
Melting Point~180–185°C (estimated)
LogP (Partition Coeff.)2.8 ± 0.3

Biological Activity and Applications

Table 4: Hypothesized Bioactivity Profile

OrganismMIC (μg/mL)Reference Model
S. aureus (MRSA)≤16Linezolid-resistant strains
Candida albicans32–64Fluconazole-resistant isolates

Pharmaceutical Applications

  • Anticancer Scaffold: Thiazoles with arylalkyl substituents show kinase inhibitory activity, suggesting potential in oncology .

  • Neurological Agents: Amine-functionalized thiazoles modulate GABA receptors, indicating applications in epilepsy treatment .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to enhance potency and reduce toxicity.

  • In Vivo Studies: Evaluate pharmacokinetics and acute toxicity in murine models.

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